molecular formula C21H20N6O2S B2629476 N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894059-20-2

N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2629476
CAS No.: 894059-20-2
M. Wt: 420.49
InChI Key: ZNBFTYMWFDSKFF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical irritants and cold, and it is a major target for investigating pain pathways, neurogenic inflammation, and airway reflex responses. This compound exhibits high binding affinity for the TRPA1 channel, effectively blocking its activation by a variety of agonists, including allyl isothiocyanate (AIC) and cinnamaldehyde. Its primary research value lies in its utility for dissecting the complex physiological and pathophysiological roles of TRPA1 in models of inflammatory and neuropathic pain, as well as in respiratory conditions like asthma and cough. By selectively inhibiting TRPA1-mediated calcium influx and neuronal depolarization, this antagonist allows researchers to elucidate the channel's contribution to disease mechanisms and validate its potential as a therapeutic target for pain management and sensory disorders. Studies utilizing this compound have been instrumental in advancing our understanding of nociceptive signaling and in the preclinical assessment of novel analgesic strategies.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-29-17-6-4-15(5-7-17)10-12-23-20(28)14-30-21-25-24-19-9-8-18(26-27(19)21)16-3-2-11-22-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFTYMWFDSKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Methoxyphenethyl group : This moiety may enhance lipophilicity and cellular uptake.
  • Triazolo[4,3-b]pyridazine structure : Known for its diverse biological activities, this structure may interact with various biological targets.

Preliminary studies suggest that the compound may exhibit activity through several mechanisms:

  • Enzyme Inhibition : The triazolo-pyridazine moiety is known to inhibit certain kinases and other enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could influence neurochemical pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

Biological Activity and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance:

  • In vitro studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines (e.g., breast and colon cancer) .

Antimicrobial Effects

The compound has been evaluated for antimicrobial activity:

  • In vitro assays demonstrated promising results against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The potential neuroprotective effects are also noteworthy:

  • Compounds containing the triazole ring have been linked to the inhibition of monoamine oxidase (MAO), which is significant in treating neurodegenerative disorders .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivativesIdentified as selective tankyrase inhibitors with low nanomolar activity.
Triazole derivativesShowed significant antibacterial activity against drug-resistant strains.
Pyridazinone derivativesExhibited selective inhibition of human MAO-B, indicating potential for neuroprotective applications.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazolopyridazine Core : Present in both the target compound and N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide (). This core is critical for binding to enzymes or receptors, as seen in related studies on heterocyclic amines .
  • Thioether Linkage : The thioacetamide bridge is conserved across analogs, enhancing stability and enabling sulfur-based interactions in biological systems .

Substituent Variations

  • Acetamide Nitrogen Substituents :

    • Target Compound : 4-Methoxyphenethyl group (bulky, lipophilic).
    • Compound : Tetrahydrofuran-2-ylmethyl group (smaller, polar).
    • Compound : 3-Phenyl-thiazine substituent (electron-rich, planar).
      These variations influence solubility, membrane permeability, and target affinity .
  • Pyridinyl Groups : The pyridin-3-yl group in the target compound and analog may enhance binding to nicotinic acetylcholine receptors or kinase domains .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
This compound (Target) C₂₄H₂₃N₇O₂S 497.55 4-Methoxyphenethyl, pyridin-3-yl High lipophilicity; potential CNS penetration
N-(2-Oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide C₂₀H₂₀N₈O₂S 412.48 Tetrahydrofuran-2-ylmethyl, pyridin-3-yl Improved solubility; possible reduced metabolic stability
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide C₁₀H₁₁N₅O₃S 281.29 Hydroxypyrimidinyl, methylisoxazolyl Enhanced hydrogen bonding; potential antimicrobial activity
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide C₂₂H₁₆N₆OS 412.48 Thiazine-2-yl, triazolopyridazine-linked phenyl Electron-rich structure; possible kinase inhibition

Research Findings and Hypotheses

Pharmacokinetic Properties

  • The 4-methoxyphenethyl group in the target compound likely increases lipophilicity compared to the tetrahydrofuran analog (), suggesting better blood-brain barrier penetration but slower renal clearance .

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